molecular formula C15H16N2O4 B5738759 1-[4-(4-morpholinylcarbonyl)phenyl]-2,5-pyrrolidinedione

1-[4-(4-morpholinylcarbonyl)phenyl]-2,5-pyrrolidinedione

Cat. No. B5738759
M. Wt: 288.30 g/mol
InChI Key: WMQVMYNQVDMYOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[4-(4-morpholinylcarbonyl)phenyl]-2,5-pyrrolidinedione, also known as Gabapentin, is a medication primarily used to treat seizures and neuropathic pain. Gabapentin was first approved by the FDA in 1993 and has since become a commonly prescribed medication. Gabapentin is a GABA analogue and works by binding to the α2δ subunit of voltage-gated calcium channels, which reduces the release of excitatory neurotransmitters.

Mechanism of Action

1-[4-(4-morpholinylcarbonyl)phenyl]-2,5-pyrrolidinedione works by binding to the α2δ subunit of voltage-gated calcium channels, which reduces the release of excitatory neurotransmitters. This results in a decrease in neuronal excitability and a reduction in the release of neurotransmitters such as glutamate, substance P, and noradrenaline.
Biochemical and Physiological Effects:
1-[4-(4-morpholinylcarbonyl)phenyl]-2,5-pyrrolidinedione has been shown to have a number of biochemical and physiological effects. 1-[4-(4-morpholinylcarbonyl)phenyl]-2,5-pyrrolidinedione has been shown to increase the levels of GABA in the brain, which can lead to a reduction in neuronal excitability. In addition, 1-[4-(4-morpholinylcarbonyl)phenyl]-2,5-pyrrolidinedione has been shown to reduce the release of excitatory neurotransmitters such as glutamate, substance P, and noradrenaline. This can lead to a reduction in pain and a decrease in anxiety.

Advantages and Limitations for Lab Experiments

1-[4-(4-morpholinylcarbonyl)phenyl]-2,5-pyrrolidinedione has a number of advantages and limitations for use in lab experiments. One advantage is that 1-[4-(4-morpholinylcarbonyl)phenyl]-2,5-pyrrolidinedione has a well-established mechanism of action, which makes it a useful tool for studying the role of calcium channels in neuronal excitability. In addition, 1-[4-(4-morpholinylcarbonyl)phenyl]-2,5-pyrrolidinedione has a relatively low toxicity profile, which makes it a safe choice for use in lab experiments. However, one limitation is that 1-[4-(4-morpholinylcarbonyl)phenyl]-2,5-pyrrolidinedione has a relatively short half-life, which can make it difficult to maintain consistent drug levels in lab experiments.

Future Directions

There are a number of future directions for research on 1-[4-(4-morpholinylcarbonyl)phenyl]-2,5-pyrrolidinedione. One area of research is the potential use of 1-[4-(4-morpholinylcarbonyl)phenyl]-2,5-pyrrolidinedione in the treatment of anxiety and bipolar disorder. Another area of research is the development of new analogues of 1-[4-(4-morpholinylcarbonyl)phenyl]-2,5-pyrrolidinedione that may have improved efficacy and fewer side effects. Finally, further research is needed to better understand the mechanism of action of 1-[4-(4-morpholinylcarbonyl)phenyl]-2,5-pyrrolidinedione and its effects on neuronal excitability.

Synthesis Methods

1-[4-(4-morpholinylcarbonyl)phenyl]-2,5-pyrrolidinedione is synthesized using a four-step process. The first step involves the reaction of 1,2-cyclohexanedione with ammonia to form 1,2-cyclohexanedione monoxime. The second step involves the reaction of 1,2-cyclohexanedione monoxime with chloroacetyl chloride to form 1-(chloroacetyl)-1,2-cyclohexanedione. The third step involves the reaction of 1-(chloroacetyl)-1,2-cyclohexanedione with 4-aminobenzoic acid to form 1-[4-(carboxymethyl)-phenyl]-1,2-cyclohexanedione. The final step involves the reaction of 1-[4-(carboxymethyl)-phenyl]-1,2-cyclohexanedione with morpholine to form 1-[4-(4-morpholinylcarbonyl)phenyl]-2,5-pyrrolidinedione.

Scientific Research Applications

1-[4-(4-morpholinylcarbonyl)phenyl]-2,5-pyrrolidinedione has been extensively studied for its therapeutic potential in a variety of conditions, including epilepsy, neuropathic pain, anxiety, and bipolar disorder. 1-[4-(4-morpholinylcarbonyl)phenyl]-2,5-pyrrolidinedione has been shown to be effective in reducing the frequency and severity of seizures in patients with epilepsy. In addition, 1-[4-(4-morpholinylcarbonyl)phenyl]-2,5-pyrrolidinedione has been shown to be effective in reducing neuropathic pain in patients with conditions such as diabetic neuropathy and post-herpetic neuralgia. 1-[4-(4-morpholinylcarbonyl)phenyl]-2,5-pyrrolidinedione has also been studied for its potential use in the treatment of anxiety and bipolar disorder, although further research is needed in these areas.

properties

IUPAC Name

1-[4-(morpholine-4-carbonyl)phenyl]pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O4/c18-13-5-6-14(19)17(13)12-3-1-11(2-4-12)15(20)16-7-9-21-10-8-16/h1-4H,5-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMQVMYNQVDMYOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)C2=CC=C(C=C2)C(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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